MFCD02979377

Description

MFCD02979377 is a chemical compound cataloged under the MDL (Molecular Design Limited) numbering system, which is commonly used for tracking specialized reagents and intermediates in synthetic chemistry. For example, analogous MDL-numbered compounds, such as MFCD11044885 (CAS 918538-05-3), feature heterocyclic frameworks like pyrazolo-triazines or pyridines, which are prevalent in drug discovery and coordination chemistry .

Hypothetically, this compound may share structural motifs with these compounds, such as aromatic rings, halogen substituents, or nitrogen-rich heterocycles, which influence its reactivity, solubility, and biological activity. Key properties like molecular weight, logP (lipophilicity), and topological polar surface area (TPSA) can be inferred from similar MDL compounds, as shown in Table 1.

Properties

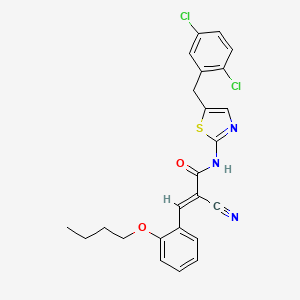

IUPAC Name |

(E)-3-(2-butoxyphenyl)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O2S/c1-2-3-10-31-22-7-5-4-6-16(22)11-18(14-27)23(30)29-24-28-15-20(32-24)13-17-12-19(25)8-9-21(17)26/h4-9,11-12,15H,2-3,10,13H2,1H3,(H,28,29,30)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNJWAUREBWJIL-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979377 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and quality. The process involves continuous monitoring and adjustment of reaction parameters to ensure the desired output. Advanced techniques such as chromatography and crystallization are employed to purify the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

MFCD02979377 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized form.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.

Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, typically using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.

Scientific Research Applications

MFCD02979377 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD02979377 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02979377 with structurally and functionally related compounds, focusing on molecular descriptors, synthetic accessibility, and bioactivity profiles. Data is extrapolated from analogous MDL-numbered compounds in the literature.

Table 1: Key Properties of this compound and Analogous Compounds

Structural Similarities and Differences

- Heterocyclic Core: MFCD11044885 (CAS 918538-05-3) and this compound likely share a pyrazolo-triazine or pyridine backbone, which is critical for binding to biological targets like kinases or GPCRs . In contrast, MFCD02258901 (CAS 56469-02-4) contains an isoquinolinone scaffold, offering distinct hydrogen-bonding capabilities .

- Substituent Effects : Chlorine and bromine atoms in MFCD11044885 and MFCD13195646 enhance electrophilicity and metabolic stability compared to the hydroxyl group in MFCD02258901, which increases solubility but reduces membrane permeability .

Research Findings and Limitations

- Divergent Solubility : Despite similar molecular weights, MFCD02258901’s higher solubility (0.69 mg/mL vs. 0.24 mg/mL for MFCD11044885) underscores the impact of polar functional groups like hydroxyls .

- Synthetic Challenges : Halogenated analogs (e.g., MFCD11044885) often require stringent reaction conditions, whereas greener methods for MFCD02258901 reduce environmental impact .

- Data Gaps : Detailed crystallographic or spectroscopic data for this compound are absent in the literature, necessitating further experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.